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molecular formula C8H9FO2 B1333257 1-Fluoro-3,5-dimethoxybenzene CAS No. 52189-63-6

1-Fluoro-3,5-dimethoxybenzene

Cat. No. B1333257
M. Wt: 156.15 g/mol
InChI Key: IWFKMNAEFPEIOY-UHFFFAOYSA-N
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Patent
US08486992B2

Procedure details

Boron tribromide (1M in dichloromethane, 9 mL, 89.985 mmol) was added drop wise to an ice-cooled solution of 3,5-dimethoxy fluorobenzene (3 ml, 22.496 mmol) in dichloromethane (20 mL) and the mixture was stirred at 0° C. to room temperature for 4 hours. The solution was cooled to 0° C., further boron tribromide (4 ml, 44.992 mmol) was added and stirring continued, warming to room temperature for an additional 18 hours. The reaction was quenched with 0.88 ammonia solution and stirred at room temperature for 90 minutes. The organic layer was separated and extracted with 2N sodium hydroxide (30 ml), which was then acidified to pH1 by drop wise addition of concentrated hydrochloric acid. The aqueous layer was then re-extracted with dichloromethane (3×15 mL), the combined organic solution was dried over sodium sulfate and concentrated in vacuo to afford the title compound as a white solid in 54% yield, 1.72 g.
Quantity
9 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:8]=[C:9]([F:15])[CH:10]=[C:11]([O:13][CH3:14])[CH:12]=1>ClCCl>[F:15][C:9]1[CH:8]=[C:7]([OH:6])[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=1

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)F
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. to room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
warming to room temperature for an additional 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 0.88 ammonia solution
STIRRING
Type
STIRRING
Details
stirred at room temperature for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 2N sodium hydroxide (30 ml), which
ADDITION
Type
ADDITION
Details
was then acidified to pH1 by drop wise addition of concentrated hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then re-extracted with dichloromethane (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)OC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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